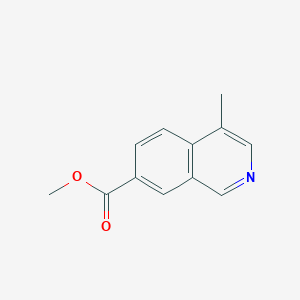
Methyl 4-methylisoquinoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl4-methylisoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. These compounds are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of Methyl4-methylisoquinoline-7-carboxylate can be achieved through various methods. One common approach involves the reaction of aniline with β-ketoesters to form Schiff bases, which can then be cyclized to produce isoquinoline derivatives . Another method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to yield isoquinoline . Industrial production methods often utilize green and sustainable processes, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Methyl4-methylisoquinoline-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the electron density at specific positions on the isoquinoline ring . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl4-methylisoquinoline-7-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential therapeutic properties, including anticancer, antibacterial, and antiviral activities . The compound is also used in the development of new drugs and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of Methyl4-methylisoquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact pathways and targets involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Methyl4-methylisoquinoline-7-carboxylate can be compared with other isoquinoline derivatives, such as quinoline and its analogues . While all these compounds share a similar core structure, their reactivity and applications can differ significantly due to variations in their functional groups and substituents . For example, quinoline is widely used as an antimalarial agent, while isoquinoline derivatives are explored for their broader range of biological activities .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 4-methylisoquinoline-7-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10/h3-7H,1-2H3 |
InChI Key |
ULVSLHCZLSXCIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















